

Caylin-1 as a Nutlin-3 Analog: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Caylin-1

Cat. No.: B15583412

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Introduction

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation, earning it the title "guardian of the genome." Its functions include initiating cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers where p53 itself is not mutated, its tumor-suppressive functions are often abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] The development of small molecules that inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.

Nutlin-3 is a well-characterized small molecule inhibitor of the p53-MDM2 interaction that has been extensively studied in preclinical and clinical settings.[3] **Caylin-1** is a novel analog of Nutlin-3, also functioning as an inhibitor of the MDM2-p53 interaction.[4][5] This technical guide provides an in-depth overview of **Caylin-1**, drawing comparisons with its parent compound, Nutlin-3. It includes a summary of its chemical properties, biological activities, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

Caylin-1 is structurally similar to Nutlin-3, with the key difference being the substitution pattern on the two phenyl rings. While Nutlin-3 has a single chloro substituent at the 4-position of each phenyl ring, **Caylin-1** possesses chlorine substituents at both the 3 and 4 positions.[4]

Property	Caylin-1	Nutlin-3
Chemical Name	4-[4,5-bis(3,4-dichlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one	4-[4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
CAS Number	1207480-88-3[4]	675576-98-4
Molecular Formula	C ₃₀ H ₂₈ Cl ₄ N ₄ O ₄ [6]	C ₃₀ H ₃₀ Cl ₂ N ₄ O ₄
Molecular Weight	650.4 g/mol [6]	581.5 g/mol
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[4]	Soluble in DMSO

Biological Activity and Quantitative Data

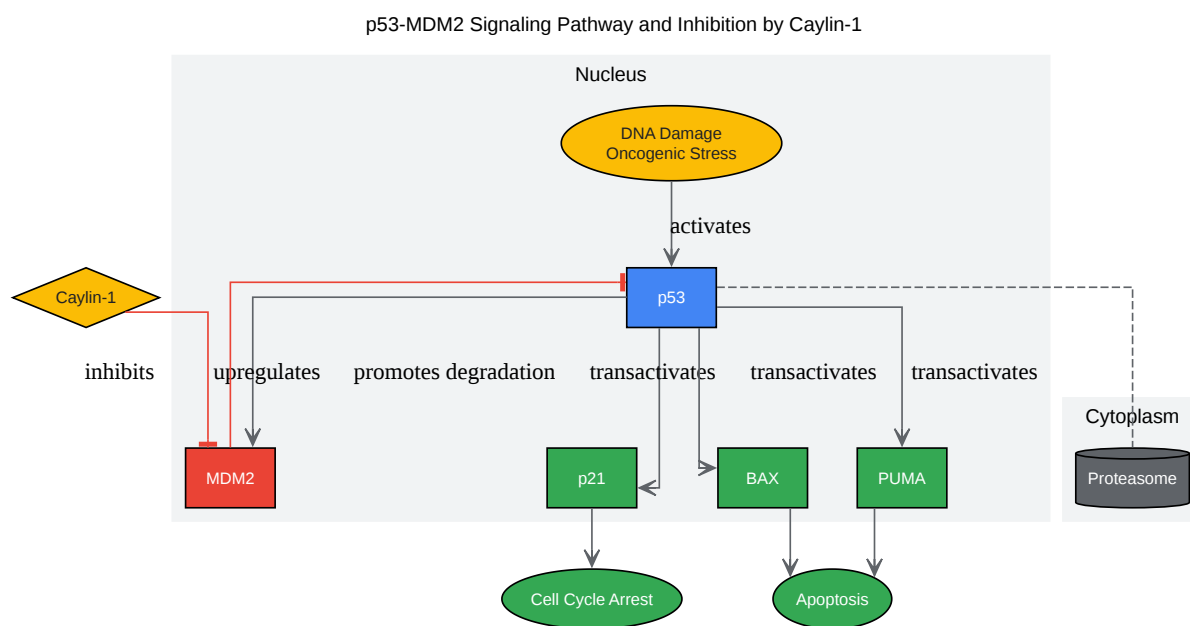
Caylin-1, like Nutlin-3, functions as an MDM2 inhibitor, leading to the activation of the p53 pathway and induction of apoptosis.[7] However, there are notable differences in their potency and cellular effects.

Parameter	Caylin-1	Nutlin-3	Cell Line	Reference
IC ₅₀ (Cell Growth Inhibition)	~7 μ M	~1 μ M	HCT116	[4][5]
Low Concentration Effect	Promotes cell growth (~20%) at $\leq 1 \mu$ M	Not reported to promote growth	HCT116	[4][5]

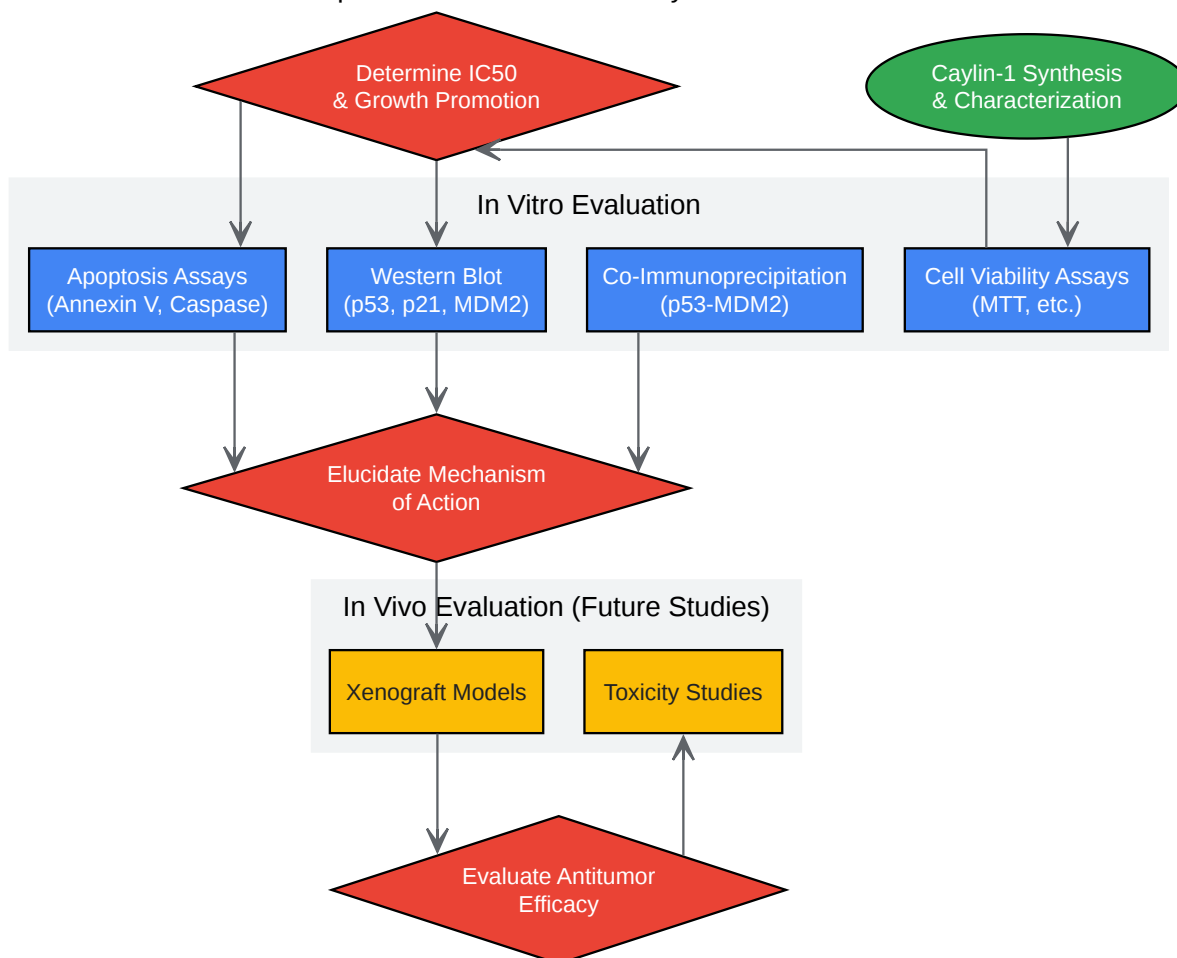
The observation that **Caylin-1** promotes the growth of HCT116 cells at low concentrations is a significant and unexpected finding. The underlying mechanism for this growth-promoting effect has not yet been elucidated and warrants further investigation.[4][5]

Signaling Pathway and Mechanism of Action

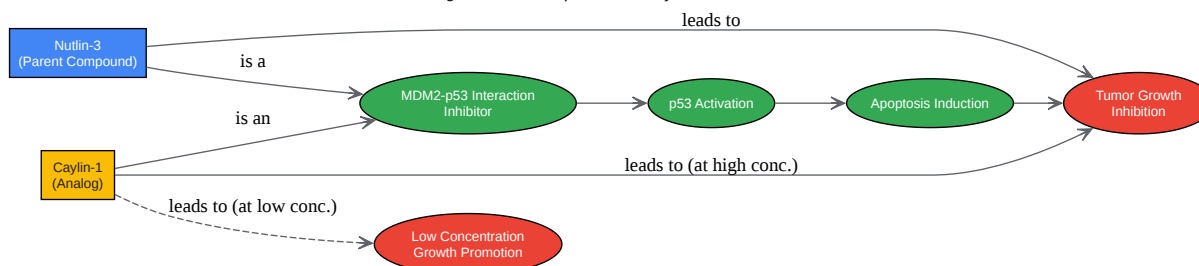
Caylin-1, as a Nutlin-3 analog, is presumed to follow the same mechanism of action. It competitively binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).



Experimental Workflow for Caylin-1 Evaluation



Logical Relationship between Caylin-1 and Nutlin-3



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